Isotopically Enhanced Scaffolds: L-ALANINE-N-T-BOC (3-13C)
Isotopically Enhanced Scaffolds: L-ALANINE-N-T-BOC (3-13C)
A Technical Guide for Advanced Peptide Synthesis and NMR Structural Biology
Executive Summary
L-ALANINE-N-T-BOC (3-13C) is a high-precision isotopic reagent used primarily in the synthesis of labeled peptides and proteins for Nuclear Magnetic Resonance (NMR) spectroscopy and metabolic flux analysis.[1][2]
Chemically, it is the L-isomer of alanine, protected at the N-terminus by a tert-butyloxycarbonyl (Boc) group, and isotopically enriched with Carbon-13 at the side-chain methyl position (Carbon-3).[1] This specific labeling pattern renders the methyl group NMR-active (
Technical Specifications & Physicochemical Properties[2][3][4]
The following data characterizes the commercially available reagent (typically >98% chemical purity, 99 atom %
| Property | Specification |
| Chemical Name | N-(tert-Butoxycarbonyl)-L-alanine-3- |
| Synonyms | Boc-Ala-OH-3- |
| CAS Number (Labeled) | 335081-02-2 |
| CAS Number (Unlabeled) | 15761-38-3 |
| Molecular Formula | C |
| Molecular Weight | 190.2 g/mol (vs. 189.2 unlabeled) |
| Isotopic Purity | |
| Solubility | Soluble in organic solvents (DCM, DMF, Methanol); slightly soluble in water. |
| Appearance | White to off-white crystalline powder |
| Storage | +2°C to +8°C (Refrigerated), Desiccated.[3] |
Mechanism of Utility: The "Methyl Probe" Effect[7]
Why label Carbon-3 (the methyl group)?
In structural biology, the methyl group of alanine (along with Val, Leu, Ile) possesses unique relaxation properties. The rapid rotation of the methyl group around its symmetry axis averages out dipole-dipole interactions that typically broaden NMR signals in large proteins.
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Methyl-TROSY Application: By incorporating L-Alanine-N-t-Boc (3-13C) into a protein sequence, researchers create a
C- H methyl spin system. This allows for the acquisition of high-resolution HSQC (Heteronuclear Single Quantum Coherence) spectra even in supramolecular complexes (>100 kDa) where backbone signals often disappear due to slow tumbling. -
Dynamics: The
C relaxation rates at position 3 provide direct quantitative data on side-chain entropy and conformational exchange, essential for mapping drug binding sites.
Visualization: The Isotopic Workflow
The following diagram illustrates the flow from the raw reagent to the final analytical readout.
Figure 1: Critical path from isotopic precursor to structural data acquisition.
Experimental Protocol: Boc-Solid Phase Peptide Synthesis (SPPS)
This protocol details the incorporation of L-Alanine-N-t-Boc (3-13C) into a peptide chain.[1]
Critical Note on Chemistry: This reagent uses Boc chemistry , which relies on TFA (Trifluoroacetic acid) for deprotection and HF (Hydrofluoric acid) for cleavage. This is distinct from the milder Fmoc chemistry. Boc chemistry is preferred for synthesizing "difficult" sequences prone to aggregation or when base-sensitive non-natural amino acids are involved.
Safety Pre-requisites
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HF Warning: Anhydrous HF is extremely hazardous and corrosive to glass and tissue. Use a specialized Teflon/Kel-F HF cleavage apparatus.
-
Ventilation: All steps involving TFA and HF must be performed in a high-efficiency fume hood.
Step-by-Step Methodology
Phase 1: Resin Preparation & Loading
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Resin Selection: Use PAM (phenylacetamidomethyl) or MBHA (methylbenzhydrylamine) resin for stability against TFA.
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Swelling: Swell the resin in Dichloromethane (DCM) for 20 minutes. Drain.
Phase 2: The Synthesis Cycle (Repeat for each amino acid)
The following cycle describes the insertion of the labeled alanine.
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Deprotection (Removal of Boc group):
-
Treat resin with 50% TFA in DCM (v/v) containing 0.5% scavengers (e.g., anisole) if sensitive residues are present.
-
Duration: 1 minute pre-wash, followed by a 20-minute reaction.
-
Wash: DCM (3x), Isopropanol (1x), DCM (3x).
-
-
Neutralization:
-
Treat with 10% Diisopropylethylamine (DIEA) in DCM.
-
Duration: 2 x 2 minutes.
-
Wash: DCM (3x).
-
-
Coupling (The Isotope Step):
-
Dissolve L-Alanine-N-t-Boc (3-13C) (3-fold excess relative to resin loading) in minimal DMF/DCM.
-
Add coupling reagents: HBTU or DCC/HOBt (equimolar to amino acid).
-
Add activator: DIEA (6-fold excess).
-
Reaction: Shake at room temperature for 1–2 hours.
-
Validation: Perform a Kaiser Test (ninhydrin). If blue (positive), recouple. If colorless (negative), proceed.
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Phase 3: Final Cleavage
-
Drying: Wash resin thoroughly with DCM and dry under vacuum.
-
HF Cleavage:
-
Place resin in the Teflon reaction vessel.
-
Add scavenger (p-cresol/anisole, 10% v/v).
-
Condense anhydrous HF into the vessel at -78°C.
-
Warm to 0°C and stir for 45–60 minutes.
-
-
Extraction: Evaporate HF. Extract the cleaved peptide with cold ether (to precipitate) followed by aqueous acetic acid or acetonitrile/water for lyophilization.
Synthesis Workflow Diagram
Figure 2: The Boc-SPPS reaction cycle ensuring high-fidelity incorporation of the labeled residue.
Analytical Validation
Once synthesized, the presence of the isotope must be validated. Mass spectrometry will show the mass shift (+1 Da per labeled alanine), but NMR provides the definitive structural proof.
1H-13C HSQC Spectroscopy[8]
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Expectation: In a 2D HSQC spectrum, the labeled alanine methyl group will appear as a strong, distinct cross-peak.
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Chemical Shift Region:
- H (Proton): ~1.2 – 1.6 ppm.
- C (Carbon): ~15 – 22 ppm.
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Interpretation: Unlike natural abundance background signals, the 3-13C labeled alanine will have a signal intensity enhanced by ~100x (depending on concentration), allowing for rapid acquisition.
References
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Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Retrieved from [Link]
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Tugarinov, V., & Kay, L. E. (2003). Methyl-TROSY: The utility of 13C-methyl labeling for the study of large biomolecules. Journal of Biomolecular NMR, 28, 165–172. Retrieved from [Link]
